molecular formula C5H7N3O B126999 (4-Aminopyrimidin-5-yl)methanol CAS No. 7730-23-6

(4-Aminopyrimidin-5-yl)methanol

Cat. No. B126999
CAS RN: 7730-23-6
M. Wt: 125.13 g/mol
InChI Key: QDTXMVZKZLJQRY-UHFFFAOYSA-N
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Description

(4-Aminopyrimidin-5-yl)methanol is a compound that has garnered interest due to its relevance in the production of pharmaceuticals, particularly as an intermediate in the synthesis of trimethoprim, a significant sulfonamide synergist. The compound is part of a broader class of chemicals that are crucial in the development of treatments and drugs that ensure the safety and health of individuals.

Synthesis Analysis

The synthesis of (4-Aminopyrimidin-5-yl)methanol has been explored through novel methods, as reported in a study focusing on a related compound, α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol. This compound was successfully synthesized starting from trimethoprim through a process involving oxidation and subsequent reduction. The overall yield of this method was reported to be 66%. The study's findings are significant as they provide a potential pathway for synthesizing (4-Aminopyrimidin-5-yl)methanol through similar methods, given the structural similarities between the compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the study was confirmed using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and infrared spectroscopy (IR). These techniques ensured the accurate identification of the compound's structure, which was further supported by density functional theory calculations. Although the study did not directly analyze (4-Aminopyrimidin-5-yl)methanol, the methods used are applicable for its structural analysis due to the relatedness of the compounds .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving (4-Aminopyrimidin-5-yl)methanol, the synthesis of related compounds suggests that it may undergo similar reactions. For instance, the synthesis of pyrimidine derivatives often involves multicomponent reactions, as seen in the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. Such reactions are typically conducted in aqueous ethanol media and can be facilitated by group-assisted purification (GAP) chemistry, which offers a greener and more efficient alternative to traditional methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Aminopyrimidin-5-yl)methanol are not directly discussed in the provided papers. However, the studies do highlight the importance of understanding these properties for the development of pharmaceuticals. For example, the antioxidant activity of synthesized pyrimidine derivatives was evaluated using ABTS and DPPH scavenging assays, indicating the relevance of such properties in assessing the therapeutic potential of these compounds. Although not specific to (4-Aminopyrimidin-5-yl)methanol, these assays and the reported anti-proliferative effects on HepG2 cells provide insight into the types of biological activities that could be associated with pyrimidine derivatives .

Scientific Research Applications

Methanol in Energy and Chemical Processes

Methanol as an Indicator of Cellulosic Solid Insulation Ageing :Methanol has been identified as a useful marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, derived from the degradation of cellulosic insulation, is analyzed using gas chromatography. This marker aids in monitoring transformer health and predicting insulation longevity (Jalbert et al., 2019).

Methanol Synthesis and Applications :Methanol synthesis, particularly through carbon monoxide-rich gas in periods of low power demand, highlights its potential as a clean-burning auxiliary fuel. Its applications in coal gasification combined cycle power stations, among others, demonstrate its versatility and environmental benefits (Cybulski, 1994).

Hydrogen Production from Methanol :Methanol serves as a promising hydrogen carrier, offering a pathway to sustainable hydrogen production. This review discusses advancements in methanol reforming technologies, emphasizing catalyst development and reactor innovations for efficient hydrogen production (García et al., 2021).

Methanol to Propylene Conversion :The transformation of methanol into propylene, a crucial component in petrochemicals, represents an important value-added process. This comprehensive review covers catalytic materials and technologies enhancing this conversion, reflecting on the significant demand for propylene and the advancements in methanol to olefins (MTO) technology (Ali et al., 2019).

Methanol in Environmental and Technological Research

Land Methanol Flux and Atmospheric Chemistry :This paper synthesizes micrometeorological methanol flux measurements across different sites, providing insights into methanol's role in atmospheric chemistry and its bidirectional exchange between terrestrial ecosystems and the atmosphere (Wohlfahrt et al., 2015).

Methanol Crossover in Fuel Cells :A review addressing methanol crossover in direct methanol fuel cells (DMFCs) discusses the barriers to their commercial viability and the efforts to create more efficient catalysts and membranes to mitigate methanol crossover from the anode to the cathode (Heinzel & Barragán, 1999).

properties

IUPAC Name

(4-aminopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTXMVZKZLJQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228022
Record name 4-Amino-5-hydroxymethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopyrimidin-5-yl)methanol

CAS RN

7730-23-6
Record name 4-Amino-5-hydroxymethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxymethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminopyrimidin-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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